

5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE basic properties

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Compound of Interest

5-METHYL-4-

Compound Name: (METHYLTHIO)PYRROLO[1,2-F]
[1,2,4]TRIAZINE

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An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals

Introduction

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple biological targets, and is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogs.^[3] This guide provides an overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and delves into the well-documented characteristics and applications of its parent scaffold.

Core Compound Properties: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE

Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily limited to its identity as a research chemical. It is cited as a reactant in the preparation of substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR

(Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

[4]

Property	Value	Source
CAS Number	859205-88-2	ChemicalBook[4]
Molecular Formula	C ₈ H ₉ N ₃ S	Angene International[5]
Synonyms	5-Methyl-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine	BLDpharm[6]
Primary Use	Research chemical for synthesis of kinase inhibitors	ChemicalBook[4]

No empirical data on properties such as melting point, boiling point, or solubility for this specific compound were found in the public domain.

The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore

The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a highly effective template for mimicking the purine core of ATP, the energy currency of the cell that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]

Biological Activity: Kinase Inhibition

The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various kinase families.

- **VEGFR-2 Inhibition:** Several pyrrolotriazine derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some compounds exhibit IC₅₀ values in the low nanomolar range.[1][7]

- EGFR Inhibition: By attaching specific substituents, such as a 4-((3-chloro-4-fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often overexpressed in various cancers.[2]
- FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another class of tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as effective inhibitors of FGFR-1.[1]
- c-Met Inhibition: The c-Met proto-oncogene, another tyrosine kinase, is also a target for this class of compounds.[1]

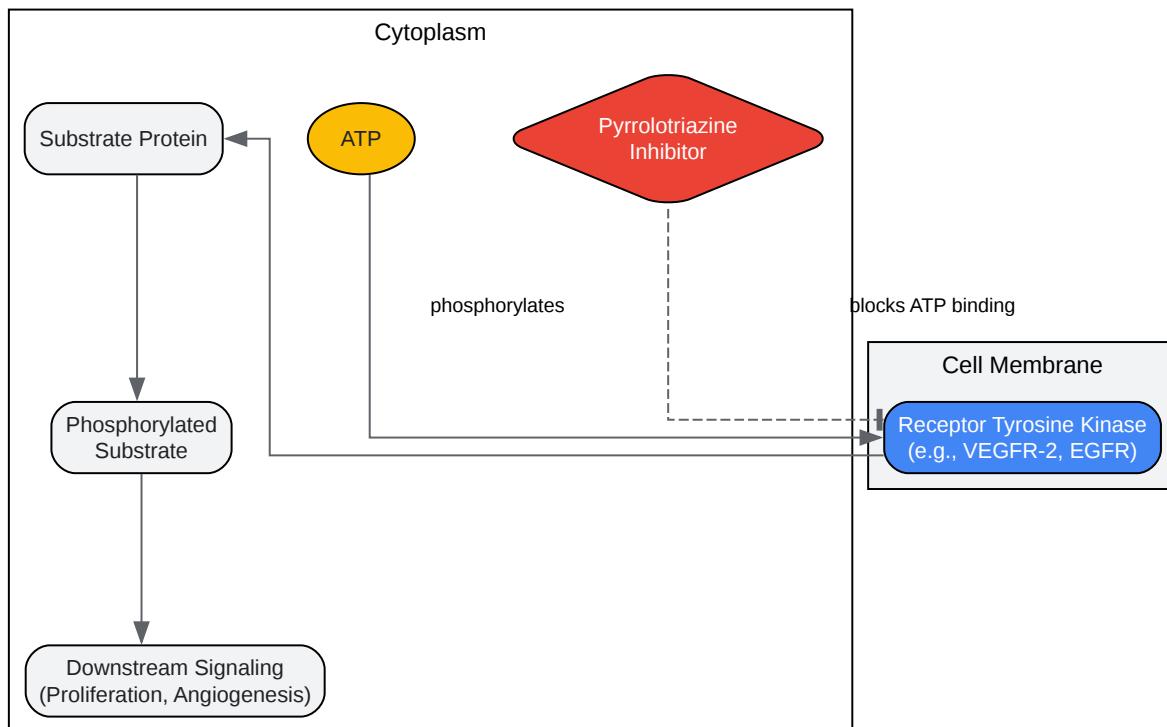
The versatility of this scaffold has led to the development of approved drugs, such as Brivanib Alaninate, an antitumorigenic agent.[8]

Antiviral Applications

Beyond cancer, the pyrrolo[1,2-f][1][2][3]triazine core is a fundamental component of the broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus infections, including SARS-CoV-2.[8]

Signaling Pathway and Mechanism of Action

Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.



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Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine derivative.

Experimental Protocols

While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts from a pyrrole derivative.^[8]

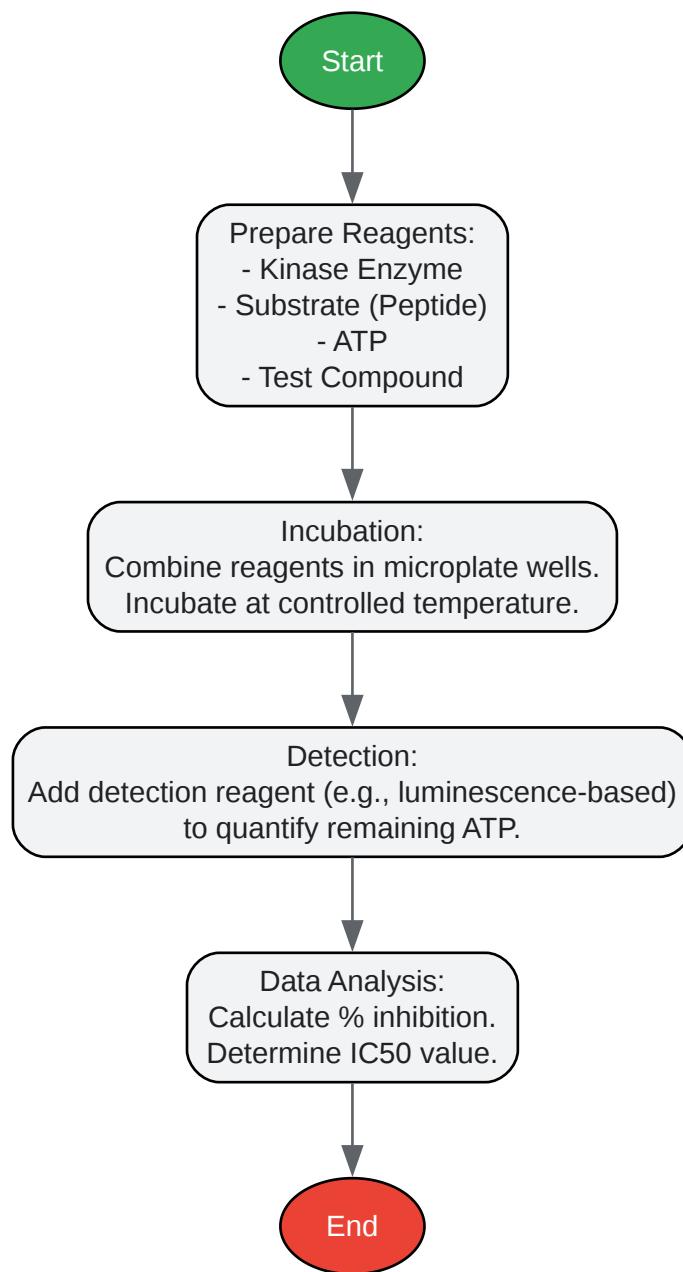
Representative Synthesis of a Pyrrolo[1,2-f][1][2][3]triazine Core

This protocol is a generalized representation based on common synthetic routes described in the literature.^[8]

- N-Amination of Pyrrole: A suitable N-unsubstituted pyrrole derivative is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or NH₂Cl, in the presence of a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.
- Cyclization: The resulting N-aminopyrrole is then cyclized. A common method involves heating the intermediate with formamidine acetate or a similar reagent to construct the triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.
- Functionalization: Further modifications, such as the introduction of the methyl and methylthio groups at the 5 and 4 positions respectively, would be achieved through subsequent reaction steps tailored to the desired final product.

General Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like a pyrrolotriazine derivative against a target kinase.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable chemical scaffold. While detailed information on this compound is sparse, the extensive research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for understanding its potential as a kinase inhibitor. Its utility as a building block for dual

EGFR/HER2 inhibitors highlights its relevance in modern drug discovery. Researchers and drug development professionals can leverage the known structure-activity relationships of the broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.

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References

- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 5. 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE | CAS 859205-88-2 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 6. 859205-88-2|5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine|BLD Pharm [bldpharm.com]
- 7. Buy Pyrrolo[1,2-f]triazine derivative 2 [smolecule.com]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
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